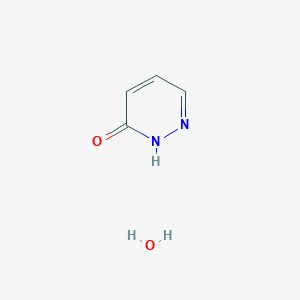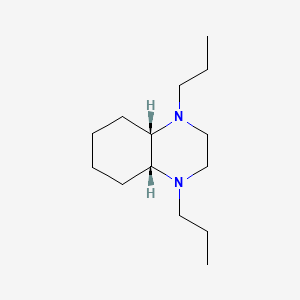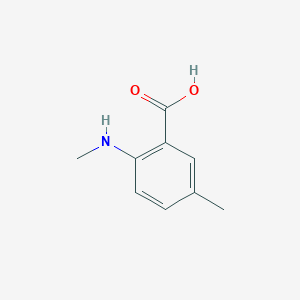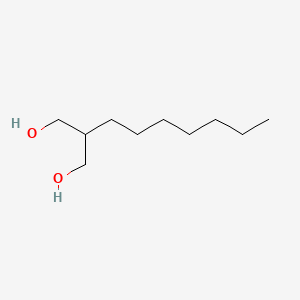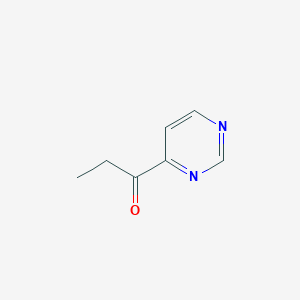
1-(Pyrimidin-4-yl)propan-1-one
Vue d'ensemble
Description
1-(Pyrimidin-4-yl)propan-1-one is a chemical compound with the formula C7H8N2O. It is a compound that falls under the category of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of nucleic acids (DNA and RNA), and are also found in many other bioactive molecules .
Applications De Recherche Scientifique
Synthesis of Biheterocyclic Compounds
1-(Pyrimidin-4-yl)propan-1-one derivatives have been synthesized and studied for their potential in creating biheterocyclic compounds. These compounds are characterized by nuclear magnetic resonance spectroscopy and mass spectrometry, indicating their relevance in structural and chemical analysis (Malavolta et al., 2014) (Malavolta et al., 2014).
Development of Selective Inhibitors
The compound has been utilized in the discovery of selective inhibitors for receptor tyrosine kinase, which shows promise as anticancer agents. This involves the optimization of N-aryl-N'-pyrimidin-4-yl ureas to inhibit fibroblast growth factor receptor tyrosine kinases effectively (Guagnano et al., 2011) (Guagnano et al., 2011).
Designing GPR119 Agonists
The derivatives of this compound are explored in the design and biological evaluation of GPR119 agonists. These studies contribute to understanding the interactions with the G protein-coupled receptor 119, significant for diabetes treatment (Kubo et al., 2021) (Kubo et al., 2021).
Inhibitory Properties and Molecular Dynamics
Pyrimidin-4-yl derivatives have shown DNase I inhibitory properties. Their interactions and dynamics are crucial for discovering new active inhibitors, contributing to the understanding of molecular interactions in biochemical processes (Ilić et al., 2021) (Ilić et al., 2021).
PDE9A Inhibitors for Cognitive Disorders
Another application involves the synthesis of a PDE9A inhibitor, PF-04447943, for potential treatment of cognitive disorders. This process includes parallel synthetic chemistry and structure-based drug design, highlighting the compound's versatility in neuropharmacology (Verhoest et al., 2012) (Verhoest et al., 2012).
Conformational Studies in Gas-Phase
The compound's derivatives are analyzed for conformational stabilities and geometrical parameters in the gas phase, aiding in the understanding of molecular structure and interactions (Yadava et al., 2011) (Yadava et al., 2011).
Propriétés
IUPAC Name |
1-pyrimidin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMZGCRLZELMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307574 | |
| Record name | 1-(4-Pyrimidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54643-10-6 | |
| Record name | 1-(4-Pyrimidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54643-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyrimidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



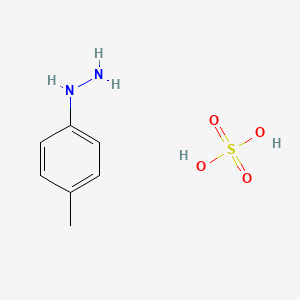
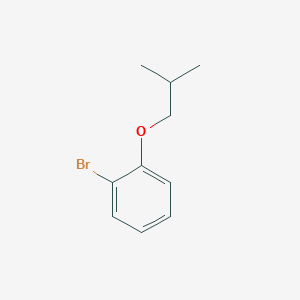
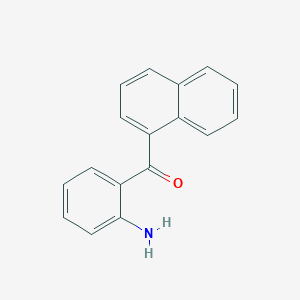
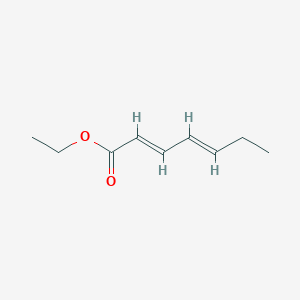

![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)
